molecular formula C23H14FN3O3 B4006706 N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B4006706
M. Wt: 399.4 g/mol
InChI Key: HDHWMAYFOGKRPP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with furan and fluorophenyl groups, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWMAYFOGKRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with 2-furoyl chloride in the presence of a base such as triethylamine. This reaction forms the quinoxaline core with furan substituents. The subsequent introduction of the 2-fluorophenyl group is achieved through a nucleophilic substitution reaction using 2-fluoroaniline and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinoxaline core can be reduced to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoxaline core.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
  • N-(2-bromophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
  • N-(2-methylphenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

Uniqueness

N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide
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N-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide

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